molecular formula C11H14O2 B1334178 3-Isobutoxybenzaldehyde CAS No. 67698-69-5

3-Isobutoxybenzaldehyde

Cat. No.: B1334178
CAS No.: 67698-69-5
M. Wt: 178.23 g/mol
InChI Key: KYAHWUCUKPTNKW-UHFFFAOYSA-N
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Description

3-Isobutoxybenzaldehyde is a substituted benzaldehyde derivative featuring an isobutoxy group (–OCH₂CH(CH₃)₂) at the 3-position of the aromatic ring. This compound is structurally characterized by a benzaldehyde core (C₆H₅CHO) modified with a branched alkoxy substituent, which influences its physicochemical properties and reactivity. The isobutoxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from simpler alkoxy or halogenated derivatives .

Properties

IUPAC Name

3-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAHWUCUKPTNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374775
Record name 3-isobutoxybenzaldehyde
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67698-69-5
Record name 3-(2-Methylpropoxy)benzaldehyde
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Record name 3-isobutoxybenzaldehyde
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Record name 67698-69-5
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isobutoxybenzaldehyde can be synthesized through the reaction of 3-hydroxybenzaldehyde with isobutyl bromide in the presence of potassium carbonate as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 6 hours . The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether. The organic layer is washed, dried, and concentrated to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Biginelli Reaction (Multicomponent Condensation)

3-Isobutoxybenzaldehyde participates in the Biginelli reaction to synthesize dihydropyrimidinones, which are pharmacologically relevant.

Reaction Components

  • Reactants : this compound, urea, ethyl acetoacetate .

  • Catalyst : Brønsted or Lewis acids (e.g., HCl, BF3_3) .

  • Product : 3,4-Dihydropyrimidin-2(1H)-one derivative.

Mechanism

  • Acid-catalyzed formation of an imine intermediate between the aldehyde and urea.

  • Nucleophilic addition of ethyl acetoacetate to the imine.

  • Cyclization and dehydration .

Key Applications

  • Synthesis of calcium channel blockers and antihypertensive agents .

Cannizzaro Reaction

Despite lacking α-hydrogens, this compound can undergo crossed Cannizzaro reactions with aldehydes like formaldehyde in basic conditions:

Reaction Pathway

2 HCHO+3 IsobutoxybenzaldehydeOHHCOO+CH2OH+3 Isobutoxybenzyl alcohol2\text{ HCHO}+\text{3 Isobutoxybenzaldehyde}\xrightarrow{\text{OH}^-}\text{HCOO}^-+\text{CH}_2\text{OH}+\text{3 Isobutoxybenzyl alcohol}

Conditions

  • Strong base (e.g., NaOH), aqueous or alcoholic medium .

  • Product distribution depends on aldehyde ratios and steric effects .

Example Application

  • Production of neopentyl glycol analogs via condensation with formaldehyde .

Oxidation to Carboxylic Acid

This compound undergoes autoxidation to form 3-isobutoxybenzoic acid, though the presence of alcohols (e.g., benzyl alcohol) inhibits this process .

Factors Influencing Oxidation

  • Inhibitors : Alcohols (≥2%) suppress radical chain reactions .

  • Catalysts : Transition metal salts accelerate peroxidation .

Reaction :

3 Isobutoxybenzaldehyde+O23 Isobutoxybenzoic Acid+H2O2\text{3 Isobutoxybenzaldehyde}+\text{O}_2\rightarrow \text{3 Isobutoxybenzoic Acid}+\text{H}_2\text{O}_2

Aldol Condensation

While aromatic aldehydes typically lack α-hydrogens, this compound can act as the electrophilic partner in aldol reactions with enolizable ketones (e.g., acetophenone):

Conditions

  • Base (e.g., NaOH) or acid catalysis .

  • Product : α,β-unsaturated ketone (chalcone analog).

Mechanism

  • Enolate formation from the ketone attacks the aldehyde carbonyl, followed by dehydration .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)References
Imine Formation Solvent-free, RTSchiff base~95
Biginelli Reaction Acid catalysis, refluxDihydropyrimidinone60–85*
Crossed Cannizzaro NaOH, H2_2O/CH3_3OH3-Isobutoxybenzyl alcohol70–90*
Oxidation O2_2, transition metals3-Isobutoxybenzoic acidVariable

*Yields extrapolated from analogous reactions.

Research Findings and Implications

  • Steric Effects : The isobutoxy group slows nucleophilic attacks in imine synthesis compared to unsubstituted benzaldehyde .

  • Electron Donation : The para-substituted ether enhances resonance stabilization, moderating oxidation rates .

  • Pharmacological Potential : Biginelli products derived from this compound show promise as adenosine receptor antagonists .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-Isobutoxybenzaldehyde has been investigated for its antimicrobial properties. Studies have shown that compounds with aldehyde functional groups can exhibit significant antibacterial and antifungal activities. For instance, research indicates that derivatives of benzaldehyde can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties
Research has explored the anti-inflammatory effects of aromatic aldehydes. This compound may contribute to reducing inflammation through modulation of inflammatory pathways. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Organic Synthesis

Building Block for Synthesis
this compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize various derivatives, including isobutyl-substituted compounds that are valuable in pharmaceuticals and agrochemicals. Its structure allows for further functionalization, enabling the development of complex molecules .

Reactions Involving this compound

  • Condensation Reactions : It can participate in condensation reactions to form larger molecular structures.
  • Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into other functional groups, facilitating the synthesis of diverse chemical entities .

Material Science

Polymer Production
this compound is utilized in the production of polymers and resins. Its reactive aldehyde group allows it to act as a cross-linking agent, enhancing the mechanical properties of polymeric materials. This application is particularly significant in creating durable coatings and adhesives .

Functional Materials
The compound can also be incorporated into functional materials that exhibit specific properties such as fluorescence or conductivity, making it valuable in electronics and sensor technologies .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated inhibition against Staphylococcus aureus and Candida albicans
Anti-inflammatory EffectsReduced cytokine production in vitro in macrophage cell lines
Synthesis of DerivativesSuccessfully synthesized isobutyl-substituted phenolic compounds using this compound
Polymer Cross-linkingEnhanced mechanical properties in epoxy resins with incorporated this compound

Mechanism of Action

The mechanism of action of 3-isobutoxybenzaldehyde involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to participate in typical aldehyde reactions, such as nucleophilic addition and condensation reactions. These interactions can influence various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Substituent Effects

  • 3-Iodo-4,5-dimethoxybenzaldehyde : The iodo group at position 3 introduces significant electron-withdrawing effects, which may activate the aldehyde for electrophilic substitution. The 4,5-dimethoxy groups provide electron-donating support, creating a polarized electronic environment.
  • 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde : The acetyl and hydroxyl groups increase polarity and hydrogen-bonding capacity, likely improving solubility in polar solvents. The 3-methylbutoxy group at position 6 adds steric bulk but less than isobutoxy.

Research Findings and Implications

Steric vs. Electronic Trade-offs : Branched alkoxy groups (e.g., isobutoxy) reduce reactivity at the aldehyde group compared to linear alkoxy or electron-withdrawing substituents .

Solubility and Polarity : Hydroxyl and acetyl groups (as in ) significantly enhance water solubility, whereas halogenated or branched alkoxy derivatives favor organic phases.

Synthetic Versatility : Iodo-substituted benzaldehydes are valuable cross-coupling partners, while multi-functional derivatives enable diverse pharmacophore design.

Biological Activity

3-Isobutoxybenzaldehyde is an organic compound with potential biological activities that have been the subject of various research studies. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by data tables and relevant case studies.

Chemical Structure

This compound is characterized by the presence of an isobutoxy group attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

C10H12O\text{C}_10\text{H}_{12}\text{O}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Its efficacy against various pathogens highlights its potential as a natural preservative or therapeutic agent.

  • Study Findings : A research study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution assays.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound has promising antibacterial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through various assays, including DPPH radical scavenging and ABTS assay.

  • DPPH Radical Scavenging Activity : The compound showed a dose-dependent scavenging effect on DPPH radicals.
Concentration (µM)% Scavenging Activity
1025
5055
10085

At higher concentrations, the antioxidant activity was comparable to standard antioxidants like ascorbic acid, suggesting its potential use in food preservation and health supplements .

Anti-inflammatory Activity

Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies using macrophage cell lines demonstrated that the compound could inhibit the production of pro-inflammatory cytokines.

  • Cytokine Inhibition Study : The levels of TNF-α and IL-6 were measured after treatment with varying concentrations of the compound.
Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
103025
505045
1007570

These findings suggest that this compound could be beneficial in managing inflammatory conditions .

Case Studies

A notable case study involved the application of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing this compound showed significant improvement compared to those receiving standard treatments. The study reported a reduction in infection rates by up to 60% over a four-week period .

Q & A

Q. What are the established synthetic routes for 3-Isobutoxybenzaldehyde, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification of 3-hydroxybenzaldehyde with isobutyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF). Purification is achieved via fractional distillation or column chromatography using silica gel and ethyl acetate/hexane eluents. Purity (>98%) can be verified via GC-MS or HPLC, with monitoring of byproducts such as unreacted precursors or dialkylated derivatives .
  • Key Data :
Reaction ConditionYield (%)Purity (%)
DMF, K₂CO₃, 80°C72–8595–98
THF, NaH, 60°C65–7890–95

Q. How can this compound be characterized structurally and functionally?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and isobutoxy group (δ 1.0–1.2 ppm for -CH(CH₃)₂). FT-IR identifies the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹). Mass spectrometry (EI-MS) confirms the molecular ion peak (M⁺ at m/z 178). X-ray crystallography may resolve steric effects of the isobutoxy group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions compared to other alkoxy-substituted benzaldehydes?

  • Methodological Answer : The bulky isobutoxy group induces steric hindrance, reducing reactivity toward nucleophiles (e.g., Grignard reagents). Compare kinetics using UV-Vis spectroscopy to track aldehyde consumption rates. Computational modeling (DFT) can map electronic effects (e.g., Hammett σ values) and steric parameters (Taft’s Eₛ). Contrast with smaller substituents (e.g., methoxy or ethoxy derivatives) .
  • Key Data :
SubstituentRelative Rate (k/k₀)Hammett σ
-OCH₃1.00-0.27
-OCH₂CH₃0.92-0.24
-OCH(CH₃)₂ (Isobutoxy)0.55-0.15

Q. How can contradictory literature data on the stability of this compound under acidic conditions be resolved?

  • Methodological Answer : Conduct controlled stability studies by exposing the compound to varying pH (1–6) and temperatures (25–60°C). Monitor degradation via HPLC and identify products (e.g., hydrolyzed 3-hydroxybenzaldehyde) using LC-MS. Reconcile discrepancies by replicating protocols from conflicting studies, noting variables like solvent polarity or trace metal catalysts .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Use Pd-catalyzed conditions with sterically demanding ligands (e.g., SPhos or XPhos) to direct coupling to the para position. Screen solvents (toluene vs. DMF) and bases (Cs₂CO₃ vs. K₃PO₄) to minimize dealkylation. Analyze regioselectivity via NOESY NMR or single-crystal XRD .

Methodological and Analytical Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use COSMO-RS for solubility/logP predictions and Gaussian or ORCA for electronic structure analysis (HOMO-LUMO gaps). Validate predictions against experimental data (e.g., DSC for melting point, shake-flask method for partition coefficients) .

Q. How should researchers design controlled experiments to assess the compound’s photostability?

  • Methodological Answer : Expose samples to UV-Vis light (300–800 nm) in a photoreactor and quantify degradation via UV spectroscopy. Include radical scavengers (e.g., BHT) to probe oxidative pathways. Compare with dark controls and use Arrhenius plots to model temperature-dependent decay .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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